molecular formula C14H16F3N3 B2612858 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine CAS No. 847774-89-4

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine

Cat. No.: B2612858
CAS No.: 847774-89-4
M. Wt: 283.298
InChI Key: OBAKGHNWLDGHBT-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine is a chemical compound featuring a pyrazole core, a heterocycle of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized as a pharmacologically important active scaffold and are found in compounds with a wide spectrum of biological activities . The structural motif of 3,5-diarylpyrazoles, in particular, has been identified as a promising lead structure for the development of potent inhibitors targeting metalloproteases such as meprin α and β . Furthermore, pyrazole-based compounds have been investigated for their potential as excitatory amino acid transporter 3 (EAAT3) inhibitors . The presence of the tert-butyl group and the 4-(trifluoromethyl)phenyl moiety on the pyrazole core may influence the compound's physicochemical properties and interaction with biological targets, making it a valuable building block for developing novel chemical probes and optimizing structure-activity relationships (SAR). This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3/c1-13(2,3)20-12(18)8-11(19-20)9-4-6-10(7-5-9)14(15,16)17/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAKGHNWLDGHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound and analogs (e.g., ) contributes to steric hindrance, which may slow degradation in biological systems compared to smaller substituents like methyl .
  • Synthetic Challenges: Lower yields (e.g., 29% in ) are noted for analogs with bulky or complex substituents, likely due to steric clashes during coupling reactions. The target compound’s synthesis may face similar challenges.

Key Observations :

  • Chloro vs. Trifluoromethyl : Chlorophenyl analogs (e.g., ) lack reported bioactivity data, but the electronegativity of Cl versus CF₃ may alter target affinity or solubility.

Physical and Spectroscopic Properties

  • LC-MS Data : The target compound’s analog in exhibits an [M + H]+ peak at m/z 400, consistent with its molecular weight (442.57 g/mol). Discrepancies in exact mass (e.g., 400 vs. 442.57) may arise from fragmentation patterns.
  • ¹H NMR Trends : tert-butyl groups in analogs (e.g., ) show characteristic singlets at δ 0.88–1.20 ppm, while aromatic protons in 4-CF₃-Ph appear as multiplet signals near δ 7.30–7.45 ppm .

Methodological Considerations

  • Structural Characterization : Programs like SHELXL and ORTEP are widely used for crystallographic refinement and visualization, ensuring accurate determination of substituent geometry in analogs.
  • Safety Handling : While direct safety data for the target compound is unavailable, tert-butyl pyrazole derivatives (e.g., ) recommend precautions such as avoiding inhalation of dust or vapors.

Biological Activity

2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine, with the CAS number 847774-89-4, is a synthetic organic compound characterized by a pyrazole ring substituted with a tert-butyl group and a trifluoromethylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₆F₃N₃
  • Molecular Weight : 283.29 g/mol
  • Structure : The compound features a pyrazole core that enhances its reactivity and biological interactions.

The biological activity of this compound is influenced by its structural components:

  • Lipophilicity : The trifluoromethyl group increases the lipophilicity, facilitating better membrane penetration.
  • Enzyme Interaction : The pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity. Specific targets remain to be fully elucidated but may include pathways relevant to cancer and microbial infections.

Biological Activities

Research indicates that this compound may exhibit several bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific pathogens targeted and mechanisms remain under investigation.
  • Anticancer Potential : The compound has been explored for its ability to inhibit tumor growth, possibly through interference with cellular signaling pathways.
  • Anti-inflammatory Properties : Similar compounds in the pyrazole class have shown promise in reducing inflammation, warranting further exploration of this compound's efficacy in inflammatory models.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of pyrazole derivatives, including this compound:

  • A study highlighted the synthesis of various pyrazole derivatives and their biological evaluations, noting that modifications to the substituents can significantly impact their activity profiles .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor cell proliferation
Anti-inflammatoryDecreased markers of inflammation

Comparison with Related Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Tert-butyl-5-phenylpyrazoleLacks trifluoromethyl groupLower lipophilicity
5-(4-Trifluoromethylphenyl)pyrazoleLacks tert-butyl groupDifferent stability
2-Tert-butylpyrazoleLacks both phenyl and trifluoromethyl groupsLess bioactive

Q & A

Q. Basic

  • ¹H NMR : Key peaks include:
    • δ 7.41–7.26 ppm (m, aromatic protons from the 4-(trifluoromethyl)phenyl group).
    • δ 3.71–3.79 ppm (m, tert-butyl protons).
    • δ 2.75–2.82 ppm (m, NH₂ protons, broad if unexchanged) .
  • X-ray crystallography : Use SHELXL for refinement . Key steps:
    • Collect high-resolution data (≤ 0.8 Å) to resolve trifluoromethyl disorder.
    • Apply TWIN commands if crystal twinning is observed.
    • Validate geometry using PLATON to check for voids and hydrogen-bonding networks.

Does this compound exhibit tautomerism, and how can this be investigated?

Advanced
Pyrazole derivatives often exhibit annular tautomerism. For this compound:

  • Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare the stability of tautomers.
  • Experimental validation : Use dynamic NMR to detect proton exchange between tautomeric forms. For crystallographic studies, refine occupancy factors if multiple tautomers coexist (e.g., as in 3-phenyl-1,2,4-triazol-5-amine ).

How can low yields in the synthesis of this compound be addressed?

Advanced
Low yields (e.g., 29% ) may stem from:

  • Steric hindrance : Replace tert-butyl with smaller groups (e.g., isopropyl) in precursor molecules.
  • Catalyst deactivation : Add chelating ligands (e.g., XPhos) to stabilize Pd(0).
  • Side reactions : Monitor for proto-deboronation by quenching aliquots with D₂O and analyzing via LC-MS.
    Alternative routes:
  • Use Ullmann coupling with CuI/1,10-phenanthroline for C–N bond formation.
  • Employ flow chemistry to enhance mixing and heat transfer.

How should researchers resolve contradictions in crystallographic data?

Advanced
Contradictions (e.g., unexpected tautomer ratios ) require:

  • High-resolution data : Collect at low temperature (100 K) to minimize thermal motion.
  • Hirshfeld surface analysis : Identify intermolecular interactions influencing tautomer stability.
  • SHELXL refinement : Use PART instructions to model disorder and refine hydrogen atom positions with freely varying coordinates .

What strategies are effective for functionalizing the pyrazole core?

Q. Advanced

  • Sulfenylation : React with arylsulfonyl hydrazides in ethanol at 80°C using tetrabutylammonium iodide (TBAI) as a catalyst .
  • Urea formation : Treat with isocyanates (e.g., 1-fluoro-4-isocyanato-benzene) in THF to generate urea derivatives for biological screening .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the amine during functionalization .

How can this compound be evaluated for enzyme inhibition?

Q. Advanced

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., prolyl-tRNA synthetase ).
  • Assay design :
    • Use fluorescence polarization to measure binding affinity.
    • Perform IC₅₀ determinations with ATP-concentration-dependent assays.
  • Structural insights : Co-crystallize the compound with the enzyme and refine using PHENIX for mechanistic studies .

What computational methods are suitable for studying its interaction with biological targets?

Q. Advanced

  • Docking : Use AutoDock Vina with AMBER force fields to model binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QM/MM : Combine Gaussian (B3LYP) and CHARMM to study electronic interactions at the active site.

How can environmental hazards be mitigated during synthesis?

Q. Advanced

  • Waste management : Segregate halogenated byproducts (e.g., from trifluoromethyl groups) and dispose via certified hazardous waste services .
  • Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent options.

What are the best practices for reporting crystallographic data?

Q. Advanced

  • CIF validation : Use checkCIF to resolve alerts related to missed symmetry or ADP mismatches.
  • ORTEP diagrams : Generate with ORTEP-3 to visualize displacement ellipsoids and hydrogen bonds .
  • Deposition : Submit structures to the Cambridge Structural Database (CSD) with full refinement details .

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